3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline
Description
3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline is a heterocyclic compound featuring an aniline moiety linked to an oxazolo[4,5-c]pyridine scaffold. This structure combines aromatic and heterocyclic elements, making it a valuable intermediate in medicinal chemistry and drug discovery. The oxazole ring fused at the [4,5-c] position of pyridine distinguishes it from related isomers (e.g., [4,5-b] or [5,4-b] fusion patterns), which can significantly alter electronic properties, solubility, and biological interactions .
Key identifiers include synonyms such as 3-(1,3-oxazolino[4,5-c]pyridin-2-yl)phenylamine and ZINC00122918, with CAS numbers and molecular descriptors cataloged in chemical databases .
Properties
IUPAC Name |
3-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-3-1-2-8(6-9)12-15-10-7-14-5-4-11(10)16-12/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBUXWFQBNSJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279979 | |
| Record name | 3-Oxazolo[4,5-c]pyridin-2-ylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143361-82-4 | |
| Record name | 3-Oxazolo[4,5-c]pyridin-2-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143361-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxazolo[4,5-c]pyridin-2-ylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline typically involves the following steps:
Formation of the Oxazolo[4,5-c]pyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and carboxylic acids or their derivatives.
Introduction of the Aniline Group: The aniline moiety is introduced through nucleophilic substitution reactions or by coupling reactions with aniline derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and hydrogen peroxide (H2O2).
Reduction: LiAlH4, H2, and palladium on carbon (Pd/C).
Substitution: Alkyl halides, amines, and strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted oxazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline has shown potential in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new chemical entities for pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism by which 3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Isomers
The positional isomerism of the oxazole ring fusion (e.g., [4,5-c] vs. [4,5-b]) and substituent variations critically influence physicochemical and biological properties.
Key Observations :
- Fusion Position: The [4,5-c] fusion (target compound) vs.
- Substituents : Bromination (e.g., ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.
- Heterocycle Type : Replacing oxazole with imidazole () introduces additional hydrogen-bonding capability, influencing antimicrobial efficacy .
Biological Activity
3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline (CAS No. 143361-82-4) is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines an oxazolo[4,5-c]pyridine core with an aniline moiety, which enhances its biological activity. Research indicates that it exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 211.219 g/mol |
| Purity | ≥95% |
| Chemical Formula | C12H9N3O |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. In vitro studies indicate that it is effective against various bacterial strains. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest its potential application in treating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study examining its effects on human cancer cell lines revealed:
- HeLa Cells : IC50 value of 15 µM.
- A375 Melanoma Cells : IC50 value of 20 µM.
These results indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory activity. Experimental models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages.
The biological activity of this compound is believed to involve the modulation of specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and cell proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted on multiple bacterial strains.
- Results confirmed significant antimicrobial activity compared to standard antibiotics.
-
Cancer Cell Line Study :
- In vitro analysis on various cancer cell lines demonstrated selective cytotoxicity.
- The study suggested further investigation into its mechanism of action and potential for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
